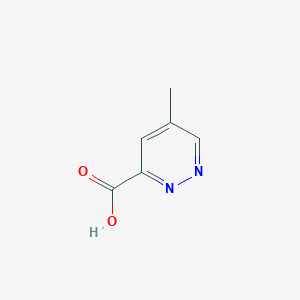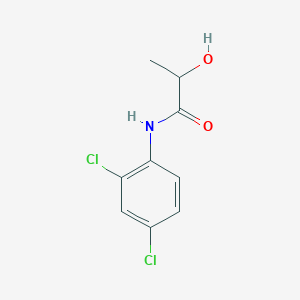
N-(2,4-dichlorophenyl)-2-hydroxypropanamide
Overview
Description
Synthesis Analysis
The synthesis of a similar compound, N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide, has been reported . The process involved the reaction of 6-methyluracil with 2-chloromethyltiiran to produce an intermediate, which then reacted with N-(2,6-dichlorophenyl)-2-chloroacetamide to yield the final product .Molecular Structure Analysis
The molecular structure of a similar compound, N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide, was confirmed by X-ray diffraction analysis . The molecules of this compound form orthorhombic crystals with the space group Pna 2 1 .Scientific Research Applications
Synthesis and Structural Analysis
The compound can be synthesized in multiple steps starting from different acids . The structure of the compound is established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography .
Density Functional Theory (DFT) Calculations
DFT calculations have been performed to gain insights into the electronic structure of the compound . This helps in understanding the properties of the compound at a molecular level.
Urease Inhibition
The compound has shown significant inhibitory activity against the Jack bean urease . This makes it a potential candidate for the development of urease inhibitors.
Antioxidant Activity
The compound has shown promising antioxidant property . This suggests its potential use in combating oxidative stress in biological systems.
Cytotoxicity
The compound has been tested for cytotoxicity using brine shrimp lethality bioassay . Understanding the cytotoxicity of a compound is crucial in drug development processes.
DNA Protection and Binding
The compound has shown DNA protection activity and substantial interaction with DNA . This suggests its potential use in genetic research and therapy.
Conformational Analysis
The conformational behavior of the compound is determined by internal rotation of certain groups both in the gas phase and in solutions . This helps in understanding the behavior of the compound in different environments.
Anticonvulsant Activity
The compound has been used in the synthesis of derivatives that have shown affinity to GABAergic biotargets and anticonvulsant activity . This suggests its potential use in the treatment of convulsive disorders.
Mechanism of Action
Target of Action
A structurally similar compound, a synthetic dichloro-substituted aminochalcone, has been studied for its antitrypanosomiasis activity . The protein targets of this compound in the evolutionary cycle of T. cruzi include Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .
Mode of Action
The structurally similar compound mentioned above acts on the active site of the cyp51 receptor, establishing a stable complex with the target . It’s plausible that N-(2,4-dichlorophenyl)-2-hydroxypropanamide might have a similar interaction with its targets.
Biochemical Pathways
cruzi , suggesting that this compound might affect similar pathways.
Pharmacokinetics
The structurally similar compound mentioned earlier presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability . This could suggest similar ADME properties for this compound.
Result of Action
The structurally similar compound mentioned earlier showed effectiveness against trypomastigotes , suggesting that this compound might have similar effects.
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-hydroxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5(13)9(14)12-8-3-2-6(10)4-7(8)11/h2-5,13H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLRVMPNRXYAPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 6-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B1432509.png)
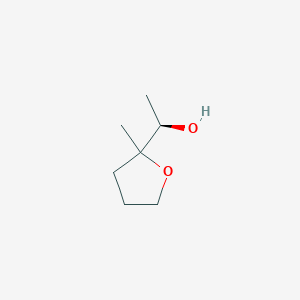

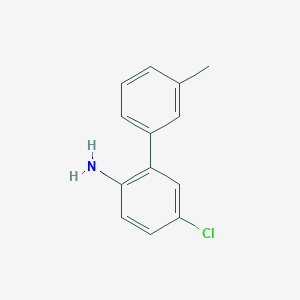
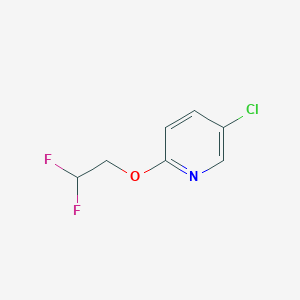
![2-hydroxy-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B1432516.png)
![3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B1432517.png)
![2,3-Dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B1432518.png)
![Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate](/img/structure/B1432519.png)
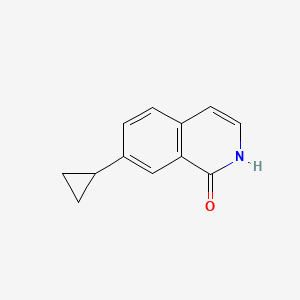
![2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1432523.png)
![3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1432524.png)
